(2-Methylisoindolin-5-yl)methanol: Structural Profiling, Synthetic Methodologies, and Pharmacophoric Applications
(2-Methylisoindolin-5-yl)methanol: Structural Profiling, Synthetic Methodologies, and Pharmacophoric Applications
Executive Summary (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9) is a highly versatile, rigidified bicyclic building block increasingly utilized in modern medicinal chemistry. Serving as a conformationally restricted bioisostere for flexible benzylamines, the isoindoline core is recognized as a "privileged scaffold"[1] that minimizes entropic penalties during target binding. This technical whitepaper details the physicochemical properties, self-validating synthetic protocols, and strategic applications of this compound in drug design.
Structural Identity and Physicochemical Profiling
Understanding the physicochemical baseline of (2-Methylisoindolin-5-yl)methanol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule consists of an isoindoline core, an N-methyl group, and a 5-hydroxymethyl substituent.
| Property | Value |
| Chemical Name | (2-Methylisoindolin-5-yl)methanol |
| CAS Number | 439691-87-9 |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.21 g/mol |
| Monoisotopic Mass | 163.0997 Da |
| SMILES | OCC1=CC2=C(CN(C)C2)C=C1 |
| Predicted [M+H]+ | m/z 164.1070 |
Data synthesized from BLD Pharm[2] and PubChemLite[3].
Causality in Design: The N-methylated tertiary amine tunes the basicity (pKa ~8.5), ensuring the molecule is predominantly protonated at physiological pH. This facilitates critical salt-bridge interactions with acidic residues (e.g., Asp/Glu) in kinase hinge regions. Concurrently, the 5-hydroxymethyl group acts as a dual-purpose vector: it can serve as a hydrogen bond donor/acceptor in the target binding site, or act as a synthetic handle for further elaboration (e.g., etherification, or oxidation to an aldehyde for reductive amination)[2].
Synthetic Methodologies and Workflow
The synthesis of (2-Methylisoindolin-5-yl)methanol is best achieved through a highly efficient, two-step sequence starting from commercially available trimellitic anhydride. This route maximizes step economy by utilizing a global reduction strategy[4].
Synthetic workflow for (2-Methylisoindolin-5-yl)methanol via global reduction.
Step-by-Step Protocol: Global Reduction Strategy
Step 1: Imide Cyclization
-
Reagents: Suspend trimellitic anhydride (1.0 eq) in glacial acetic acid (0.5 M).
-
Addition: Slowly add aqueous methylamine (1.2 eq) at room temperature. An exothermic reaction occurs, forming an intermediate amic acid precipitate.
-
Cyclization: Heat the mixture to reflux (118°C) for 4 hours.
-
Self-Validation: The reaction's progress is visually validated when the opaque amic acid suspension completely dissolves into a clear solution, indicating successful dehydration to the imide. Upon cooling and pouring into ice water, 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid precipitates as a white solid.
Step 2: Global Reduction (Imide and Carboxylic Acid)
-
Preparation: Suspend Lithium Aluminum Hydride (LiAlH 4 , 5.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0°C[4].
-
Addition: Add the intermediate from Step 1 portion-wise. Causality: LiAlH 4 is a powerful reducing agent required to simultaneously reduce the two imide carbonyls to methylene groups and the carboxylic acid to a primary alcohol[4].
-
Reflux: Warm the reaction to 65°C and reflux for 12 hours.
-
Self-Validation & Workup: The completion is validated by the cessation of hydrogen gas evolution. To prevent emulsion formation and ensure high recovery of the basic isoindoline, employ a Fieser workup: sequentially add n mL H 2 O, n mL 15% NaOH, and 3n mL H 2 O (where n = grams of LiAlH 4 used). This precipitates the aluminum salts as a granular white solid, allowing the target compound to be easily isolated from the organic filtrate.
Application in Medicinal Chemistry: Pharmacophore Replacement
In drug discovery, the transition from flexible aliphatic chains to conformationally restricted rings is a foundational strategy. (2-Methylisoindolin-5-yl)methanol is frequently deployed to replace flexible benzylamine motifs[1].
Pharmacophoric contributions of (2-Methylisoindolin-5-yl)methanol in drug design.
By locking the basic nitrogen into a bicyclic framework, the entropic penalty typically incurred when a flexible molecule binds to its target is drastically reduced. The rigid vector provided by the isoindoline core precisely projects the 5-hydroxymethyl group into adjacent binding pockets, making it an ideal scaffold for developing potent kinase inhibitors or GPCR modulators[1].
Analytical Validation and Storage Protocols
To ensure the integrity of the synthesized (2-Methylisoindolin-5-yl)methanol, rigorous analytical validation is required:
-
LC-MS: The mass spectrum must confirm the presence of the protonated molecular ion [M+H]+ at m/z 164.1[3]. The absence of m/z 178 or 192 indicates complete reduction of the carbonyl groups.
-
NMR Spectroscopy: 1 H NMR will show a characteristic singlet for the N-methyl group (~2.8 ppm) and a singlet for the benzylic methylene protons of the hydroxymethyl group (~4.6 ppm). The disappearance of downfield carbonyl carbon signals in 13 C NMR confirms the success of the LiAlH 4 reduction.
-
Storage & Handling: As a benzylic alcohol and tertiary amine, the compound is susceptible to slow atmospheric oxidation. It must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Cold-chain transportation is recommended to maintain >95% purity over extended periods[2].
References
-
Title: 439691-87-9 (C10H13NO) Source: PubChemLite URL: [Link]
-
Title: Process Improvements for the Preparation of Kilo Quantities of a Series of Isoindoline Compounds Source: ACS Publications (Organic Process Research & Development) URL: [Link]

